molecular formula C20H19F2NO4 B1681314 Tidembersat CAS No. 175013-73-7

Tidembersat

Cat. No.: B1681314
CAS No.: 175013-73-7
M. Wt: 375.4 g/mol
InChI Key: NWHCDESSIHFNIJ-ZWKOTPCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tidembersat involves multiple steps, starting from the appropriate benzopyran precursor. The key steps include:

    Formation of the benzopyran core: This involves cyclization reactions under acidic or basic conditions.

    Functionalization: Introduction of functional groups such as acetyl and hydroxyl groups through reactions like acetylation and hydroxylation.

    Fluorination: Incorporation of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Tidembersat is unique among benzopyran derivatives due to its specific functional groups and fluorinated positions, which contribute to its distinct pharmacological profile. Similar compounds include:

    Benzopyran: The core structure shared with this compound.

    Fluorinated benzopyrans: Compounds with similar fluorination patterns.

    Other neuroprotective agents: Compounds like memantine and riluzole, which also target central nervous system disorders but through different mechanisms.

This compound stands out due to its combination of benzopyran core and specific functional groups, making it a promising candidate for further research and development in neurotherapeutics .

Properties

CAS No.

175013-73-7

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,5-difluorobenzamide

InChI

InChI=1S/C20H19F2NO4/c1-10(24)11-4-5-16-15(8-11)17(18(25)20(2,3)27-16)23-19(26)12-6-13(21)9-14(22)7-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18+/m0/s1

InChI Key

NWHCDESSIHFNIJ-ZWKOTPCHSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tidembersat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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